(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of substituted naphthalene derivatives, including compounds like (R)-2-Amino-2-(naphthalen-1-yl)acetic acid, has been a focal point of chemical research. Studies have developed numerous strategies for constructing naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These methods have facilitated the creation of a wide array of biologically and industrially significant naphthalene-based compounds (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
Naphthalene derivatives exhibit a wide range of biological activities, attributed in part to their complex molecular structures. The π-deficient large conjugated planar structure of naphthalimide derivatives, for example, enables extensive interaction with biological targets. This structural characteristic is crucial for understanding the compound's interaction mechanisms and potential applications in medicinal chemistry (Gong et al., 2016).
Chemical Reactions and Properties
Naphthalene and its derivatives participate in a variety of chemical reactions, serving as precursors in the synthesis of drugs and other chemicals. The reactivity of these compounds under different conditions highlights their chemical versatility and potential for diverse applications in organic synthesis and industrial processes (Ribeiro et al., 2022).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, crystal morphology, and thermal behavior, are critical for their application in organic electronics and other fields. Systematic studies on N-alkylated naphthalene diimides have revealed specific trends in these properties, which are essential for the development of new materials with optimized performance (Chlebosz et al., 2023).
Scientific Research Applications
1. Antimicrobial Evaluation
- Application Summary : A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .
- Methods of Application : The stock solution of synthesized substituted benzylidene hydrazide derivatives was serially diluted in tubes containing 1 ml of sterile double strength nutrient broth I.P. to get a concentration of 50 to 3.125 μg/ml and then inoculated with 100 μl of suspension of respective organisms in sterile saline .
2. Hydrogel Formation
- Application Summary : Low-molecular-weight hydrogels (LMWHs) are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .
- Methods of Application : The synthetic method includes the reaction of 2-(naphthalen-1-yl)acetic acid with methyl L-alaninate in dry DCM in the presence of 1,1′-carbonyldiimidazole to afford methyl (2-(naphthalen-1-yl)acetyl)-D-alaninate. The reaction of ester with hydrazine monohydrate in methanol yields hydrazide .
- Results : LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water. Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .
3. Synthesis of Novel Derivatives
- Application Summary : Some new (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of naphthylselenols or naphthylselenocyanates .
- Results : The results or outcomes of this application are not specified in the source .
3. Synthesis of Novel Derivatives
- Application Summary : Some new (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of naphthylselenols or naphthylselenocyanates .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZHZMVNQDLCM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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